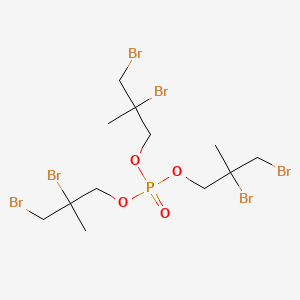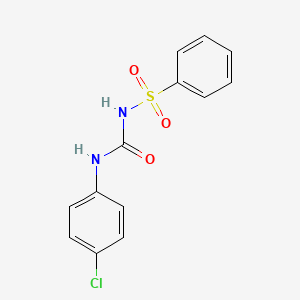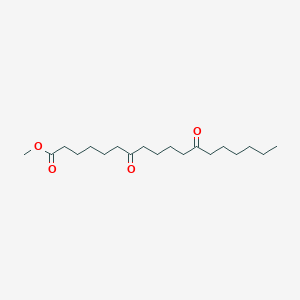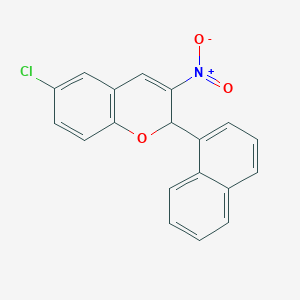
6-chloro-2-(1-naphthyl)-3-nitro-2H-chromene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-2-(1-naphthyl)-3-nitro-2H-chromene is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This compound, in particular, has a unique structure that combines a naphthyl group, a nitro group, and a chloro substituent on the chromene ring, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(1-naphthyl)-3-nitro-2H-chromene typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, a naphthyl-substituted benzaldehyde can undergo a Knoevenagel condensation with a nitro-substituted acetophenone, followed by cyclization to form the chromene ring. The chloro substituent can be introduced through electrophilic aromatic substitution using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
化学反应分析
Types of Reactions
6-chloro-2-(1-naphthyl)-3-nitro-2H-chromene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require polar aprotic solvents like dimethyl sulfoxide (DMSO) and elevated temperatures.
Major Products Formed
Oxidation: Oxidation of the chromene ring can lead to the formation of quinones.
Reduction: Reduction of the nitro group results in the corresponding amine.
Substitution: Nucleophilic substitution of the chloro group can yield various derivatives depending on the nucleophile used.
科学研究应用
6-chloro-2-(1-naphthyl)-3-nitro-2H-chromene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-chloro-2-(1-naphthyl)-3-nitro-2H-chromene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The naphthyl and chloro substituents can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and resulting in therapeutic effects.
相似化合物的比较
Similar Compounds
2-(1-naphthyl)-3-nitro-2H-chromene: Lacks the chloro substituent, which may affect its reactivity and biological activity.
6-chloro-2-(1-naphthyl)-2H-chromene: Lacks the nitro group, which is crucial for its biological activity.
6-chloro-3-nitro-2H-chromene: Lacks the naphthyl group, which can influence its overall properties.
Uniqueness
6-chloro-2-(1-naphthyl)-3-nitro-2H-chromene is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of both the nitro and chloro groups, along with the naphthyl moiety, makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
106202-45-3 |
|---|---|
分子式 |
C19H12ClNO3 |
分子量 |
337.8 g/mol |
IUPAC 名称 |
6-chloro-2-naphthalen-1-yl-3-nitro-2H-chromene |
InChI |
InChI=1S/C19H12ClNO3/c20-14-8-9-18-13(10-14)11-17(21(22)23)19(24-18)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,19H |
InChI 键 |
YMXKIRWWZRAINA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2C3C(=CC4=C(O3)C=CC(=C4)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl {2-[(prop-2-en-1-yl)amino]ethyl}carbamate](/img/structure/B14321688.png)
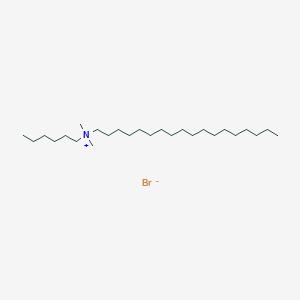

![3,6,7,8,9,10-Hexahydroimidazo[4,5-a]carbazole](/img/structure/B14321700.png)
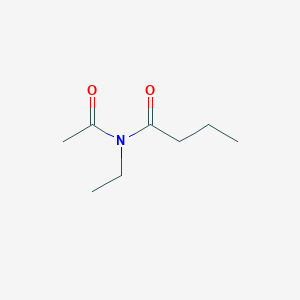
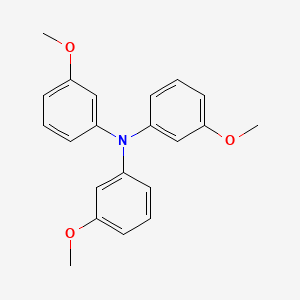

![1-Methoxy-4-({4-[(undec-10-en-1-yl)oxy]phenyl}methoxy)benzene](/img/structure/B14321732.png)
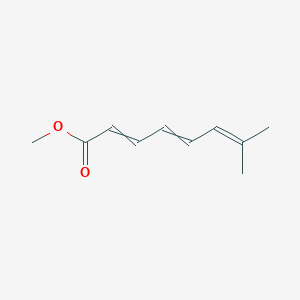

![1,1'-[1,4-Phenylenebis(2,3-dimethylbutane-3,2-diyl)]bis[4-(propan-2-yl)benzene]](/img/structure/B14321749.png)
